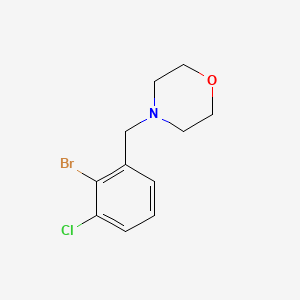
4-(2-Bromo-3-chlorobenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-3-chlorobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 2-bromo-3-chlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-chlorobenzyl)morpholine typically involves the reaction of morpholine with 2-bromo-3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+2-Bromo-3-chlorobenzyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
4-(2-Bromo-3-chlorobenzyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl morpholines with various functional groups replacing the halogens.
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated benzyl morpholines.
科学研究应用
4-(2-Bromo-3-chlorobenzyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(2-Bromo-3-chlorobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromo and chloro substituents can enhance its binding affinity and selectivity towards certain biological targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
相似化合物的比较
Similar Compounds
- 4-(2-Bromo-3-fluorobenzyl)morpholine
- 4-(2-Chloro-3-fluorobenzyl)morpholine
- 4-(2-Bromo-3-methylbenzyl)morpholine
Uniqueness
4-(2-Bromo-3-chlorobenzyl)morpholine is unique due to the presence of both bromo and chloro substituents on the benzyl group. This combination of halogens can impart distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. Compared to similar compounds with different halogen substitutions, this compound may exhibit enhanced selectivity and potency in certain applications.
属性
IUPAC Name |
4-[(2-bromo-3-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-11-9(2-1-3-10(11)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMZVODSDIMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
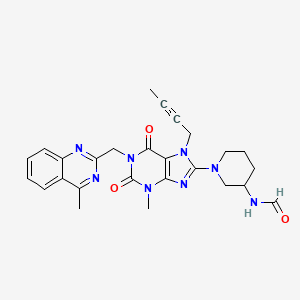
![N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8056809.png)
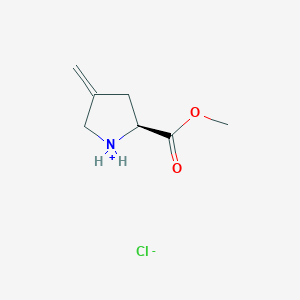
![tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride](/img/structure/B8056832.png)
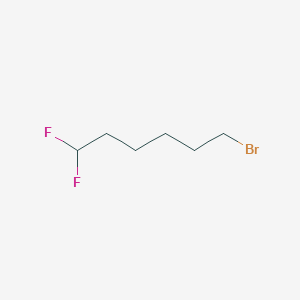
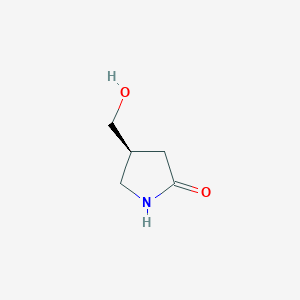
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)

![[(2-Bromo-3-chlorophenyl)methyl]diethylamine](/img/structure/B8056878.png)
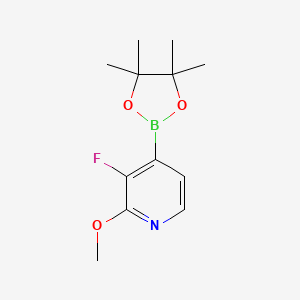
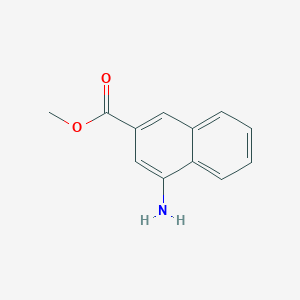
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
